2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine
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Overview
Description
2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrolo[2,3-B]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine typically involves the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) . This method yields dipyridylpyrrole N-oxide ligands, which can be further treated with zinc ethyl (ZnEt2) to form zinc complexes .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like m-CPBA.
Substitution: Reactions with halogenated compounds to form derivatives.
Complexation: Formation of metal complexes with zinc and other metals.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA in CH2Cl2.
Metalation Reagents: Zinc ethyl (ZnEt2) for complexation.
Major Products
Dipyridylpyrrole N-oxide Ligands: Formed through oxidation.
Zinc Complexes: Formed through complexation with ZnEt2.
Scientific Research Applications
2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine has diverse applications in scientific research, including:
Medicinal Chemistry: Used as a scaffold for designing anticancer agents.
Catalysis: Employed in catalytic Michael addition reactions.
Biological Studies: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . This disruption leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-B]pyridine Derivatives: These compounds share a similar pyridine-based structure and exhibit significant anticancer activity.
Thiazolo[3,2-A]pyridines: Another class of heterocyclic compounds with notable pharmacological properties.
Uniqueness
2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine is unique due to its specific fusion of pyridine and pyrrolo[2,3-B]pyridine rings, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its versatile reactivity make it a valuable compound in various research fields .
Properties
Molecular Formula |
C12H9N3 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-6-13-10(5-1)11-8-9-4-3-7-14-12(9)15-11/h1-8H,(H,14,15) |
InChI Key |
HBNIHJMRARVJNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(N2)N=CC=C3 |
Origin of Product |
United States |
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